1-Phenyl-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea
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Overview
Description
1-Phenyl-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea is a complex organic compound that features a phenyl group, a urea moiety, and a thiophene-based structure
Mechanism of Action
Target of Action
Thiophene-based compounds, which include 1-phenyl-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea, have been reported to possess a wide range of therapeutic properties . They have been found to interact with various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .
Mode of Action
It is known that thiophene-based compounds can interact with their targets in various ways, leading to changes in cellular function . For example, some thiophene compounds act as serotonin antagonists, which can be used in the treatment of Alzheimer’s disease .
Biochemical Pathways
Thiophene-based compounds are known to affect a variety of biochemical pathways due to their wide range of therapeutic properties . For instance, they can modulate estrogen receptors, inhibit kinases, and have anti-mitotic effects .
Result of Action
Thiophene-based compounds have been reported to have various effects at the molecular and cellular level, such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea typically involves multiple steps, starting with the preparation of the thiophene derivatives. One common method involves the condensation of thiophene-3-carboxylic acid with thiophene-2-carbaldehyde under acidic conditions to form the intermediate compound. This intermediate is then reacted with phenyl isocyanate in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated phenyl or thiophene derivatives.
Scientific Research Applications
1-Phenyl-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and 3-thiophenecarboxylic acid share structural similarities.
Phenyl Urea Derivatives: Compounds such as N-phenylurea and 1,3-diphenylurea are structurally related.
Uniqueness
1-Phenyl-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea is unique due to the combination of its phenyl, thiophene, and urea moieties, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.
Properties
IUPAC Name |
1-phenyl-3-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S2/c20-16(12-8-9-22-11-12)15-7-6-14(23-15)10-18-17(21)19-13-4-2-1-3-5-13/h1-9,11H,10H2,(H2,18,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTJUPNEZONEJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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